- Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol, Angewandte Chemie, 2019, 58(33), 11479-11482

Cas no 91061-46-0 (2-(2-Methoxyphenyl)propanoic Acid)

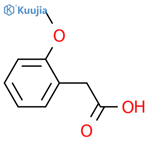

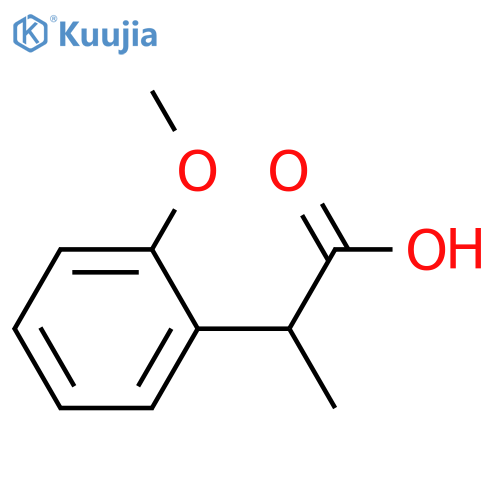

91061-46-0 structure

Nome del prodotto:2-(2-Methoxyphenyl)propanoic Acid

Numero CAS:91061-46-0

MF:C10H12O3

MW:180.200483322144

MDL:MFCD00667524

CID:1011960

PubChem ID:4453465

2-(2-Methoxyphenyl)propanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(2-Methoxyphenyl)propanoic acid

- (S)-2(2-Methoxyphenyl)propionic acid

- 2-(2-METHOXY-PHENYL)-PROPIONIC ACID

- (methoxyphenyl)propionic acid

- NUSLQDOXLCYVTQ-UHFFFAOYSA-N

- 2-(2-Methoxyphenyl)propionic acid

- 5197AC

- alpha-Methyl-2-methoxybenzeneacetic acid

- 2-Methoxy-α-methylbenzeneacetic acid (ACI)

- Hydratropic acid, o-methoxy- (6CI, 7CI)

- 2-(2-Methoxyphenyl)propanoicacid

- O10458

- DS-16753

- DB-259978

- DB-329177

- 96687-71-7

- AKOS010488831

- SCHEMBL362211

- CS-0197497

- 91061-46-0

- Benzeneacetic acid, 2-methoxy-a-methyl-

- MFCD00667524

- EN300-1137785

- 2-(2-Methoxyphenyl)propanoic Acid

-

- MDL: MFCD00667524

- Inchi: 1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)

- Chiave InChI: NUSLQDOXLCYVTQ-UHFFFAOYSA-N

- Sorrisi: O=C(C(C)C1C(OC)=CC=CC=1)O

Proprietà calcolate

- Massa esatta: 180.078644241g/mol

- Massa monoisotopica: 180.078644241g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 3

- Complessità: 179

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.5

- XLogP3: 1.9

Proprietà sperimentali

- Densità: 1.139±0.06 g/cm3(Predicted)

- Punto di fusione: 100-101 °C

- Punto di ebollizione: 115-120 °C(Press: 0.18 Torr)

2-(2-Methoxyphenyl)propanoic Acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | M945228-50mg |

2-(2-Methoxyphenyl)propanoic acid |

91061-46-0 | 50mg |

$ 70.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D966696-100mg |

2-(2-Methoxy-phenyl)-propionic acid |

91061-46-0 | 95% | 100mg |

$185 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0453-1g |

2-(2-Methoxy-phenyl)-propionic acid |

91061-46-0 | 97% | 1g |

¥4354.48 | 2025-01-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW170-1g |

2-(2-Methoxyphenyl)propanoic Acid |

91061-46-0 | 95+% | 1g |

¥1118.0 | 2022-07-28 | |

| eNovation Chemicals LLC | Y1200135-5g |

2-(2-Methoxyphenyl)propanoic acid |

91061-46-0 | 95% | 5g |

$350 | 2024-07-23 | |

| eNovation Chemicals LLC | D966696-250mg |

2-(2-Methoxy-phenyl)-propionic acid |

91061-46-0 | 95% | 250mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | D966696-500mg |

2-(2-Methoxy-phenyl)-propionic acid |

91061-46-0 | 95% | 500mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | D966696-1g |

2-(2-Methoxy-phenyl)-propionic acid |

91061-46-0 | 95% | 1g |

$555 | 2024-07-28 | |

| eNovation Chemicals LLC | D966696-5g |

2-(2-Methoxy-phenyl)-propionic acid |

91061-46-0 | 95% | 5g |

$2230 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6270-500MG |

2-(2-methoxyphenyl)propanoic acid |

91061-46-0 | 95% | 500MG |

¥ 2,593.00 | 2023-03-30 |

2-(2-Methoxyphenyl)propanoic Acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C

1.2 10 min, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, rt

1.2 10 min, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: [μ-(1,2-Diphenyl-1,2-ethanediyl)]disodium Solvents: Tetrahydrofuran ; 2 h, 0 °C

1.2 overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Reducing versus basic properties of 1,2-diaryl-1,2-disodioethanes, Tetrahedron, 2011, 67(19), 3470-3475

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

Riferimento

- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2, Organic Letters, 2016, 18(9), 2050-2053

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water ; overnight, rt

Riferimento

- Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF, Helvetica Chimica Acta, 2015, 98(9), 1273-1286

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C

1.2 -78 °C → rt; 2 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, cooled

1.2 -78 °C → rt; 2 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, cooled

Riferimento

- Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts, Journal of the American Chemical Society, 2010, 132(33), 11629-11641

Synthetic Routes 6

Condizioni di reazione

Riferimento

- A convenient synthesis of (S)-(+)-2-(2-methoxyphenyl)propanoic acid, Synthetic Communications, 1996, 26(12), 2349-2354

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Acetic anhydride , Palladium diacetate , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ; 48 h, 65 °C

Riferimento

- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid, Organic Letters, 2017, 19(7), 1748-1751

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 25 min, -78 °C; 1 h, 0 °C; 0 °C → -78 °C

1.2 -78 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -78 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis, Journal of the American Chemical Society, 2017, 139(44), 15632-15635

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water

Riferimento

- The total synthesis of (15R)- and (15S)-16-hydroxyferruginol, Bulletin of the Chemical Society of Japan, 1985, 58(1), 340-5

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C

1.2 -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand, Journal of the American Chemical Society, 2009, 131(24), 8344-8345

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

Riferimento

- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Manganese Catalysts: Nickel dichloride , 2,9-Dibutyl-3,4,7,8-tetramethyl-1,10-phenanthroline Solvents: Dimethylformamide ; 1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2, Angewandte Chemie, 2016, 55(16), 5053-5057

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Hydrogen Solvents: Methanol

Riferimento

- Enantioselective total synthesis of (-)-16-hydroxytriptolide, 2006, , 68(7),

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Ethylmagnesium bromide Catalysts: Ferrous chloride , N,N′-(2,6-Pyridinediyldiethylidyne)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Diethyl ether , Tetrahydrofuran ; 10 min, rt; 2 h, rt

1.2 30 min, rt

1.2 30 min, rt

Riferimento

- Iron-Catalyzed, Highly Regioselective Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2, Journal of the American Chemical Society, 2012, 134(29), 11900-11903

2-(2-Methoxyphenyl)propanoic Acid Raw materials

- 2-Methoxyphenylacetic acid

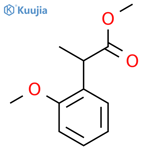

- Methyl 2-(2-methoxyphenyl)propanoate

- Benzeneacetic acid, 2-methoxy-α-methyl-, ethyl ester

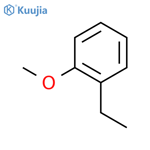

- 2-Ethylanisole

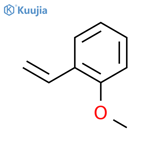

- 2-vinylanisole

- 2-(o-Tolyl)propanenitrile

2-(2-Methoxyphenyl)propanoic Acid Preparation Products

2-(2-Methoxyphenyl)propanoic Acid Letteratura correlata

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

91061-46-0 (2-(2-Methoxyphenyl)propanoic Acid) Prodotti correlati

- 26159-31-9(2-(6-METHOXY-2-NAPHTHYL)PROPANOIC ACID)

- 1216704-11-8(rac-Naproxen-13C,d3)

- 93-25-4(2-Methoxyphenylacetic acid)

- 22204-53-1(Naproxen)

- 82-07-5(Xanthene-9-carboxylic acid)

- 58506-24-4(2-(2-methoxy-5-methylphenyl)acetic acid)

- 1421526-43-3(2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)

- 2137463-54-6(5-Pyrimidineacetic acid, 2-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-)

- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)

- 891130-14-6(2-({5,6-dimethyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91061-46-0)2-(2-Methoxyphenyl)propanoic Acid

Purezza:99%

Quantità:5g

Prezzo ($):236.0